6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: is a chemical compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions on the naphthalene ring and an amine group at the 1 position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound followed by methylation. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: Its structural similarity to certain neurotransmitters makes it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a different ring system.
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Differing in the position of the methoxy groups.
Uniqueness: 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3 |
InChI Key |
DYZOFLWNJVIOHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCCC2=C1)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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